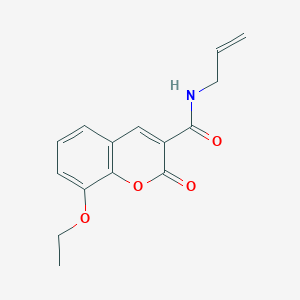

N-allyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-allyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide" is a compound related to the chromene family, known for their diverse pharmacological activities and importance in drug discovery. The chromene scaffold serves as a versatile backbone for the development of compounds with significant biological activities.

Synthesis Analysis

A study on the synthesis of chromene derivatives, such as 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide, highlights an efficient, eco-friendly procedure via a one-pot, three-component condensation of 4-hydroxycoumarin with aldehydes and cyanoacetamide. This method emphasizes metal-free conditions, excellent yields, and functional group tolerance (Jadhav et al., 2018).

Molecular Structure Analysis

Research on chromene derivatives, including studies on their crystal structures, reveals insights into their molecular conformations. For instance, the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides demonstrate planar molecules exhibiting anti conformations with respect to the C-N rotamer of the amide (Gomes et al., 2015).

Chemical Reactions and Properties

Solvent-free synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives, using cerium ammonium nitrate (CAN) as a catalyst, showcases innovative approaches to obtaining biologically significant chromene-3-carboxamides. This method offers advantages in terms of reaction conditions and yields, contributing to the chemical versatility of the chromene scaffold (Chitreddy & Shanmugam, 2017).

Mécanisme D'action

Target of Action

The primary target of N-allyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats.

Mode of Action

This compound interacts with pancreatic lipase in a competitive manner , inhibiting its activity . The compound binds to the active site of the enzyme, preventing it from breaking down dietary fats.

Biochemical Pathways

By inhibiting pancreatic lipase, this compound affects the lipid metabolism pathway . This results in a decrease in the breakdown and absorption of dietary fats, which can lead to a reduction in caloric intake and potentially aid in weight loss.

Result of Action

The inhibition of pancreatic lipase by this compound leads to a decrease in the breakdown and absorption of dietary fats . This can result in a reduction in caloric intake, which may aid in weight loss and the treatment of obesity.

Safety and Hazards

The safety and hazards associated with “N-allyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide” would depend on its exact properties. As with all chemicals, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper storage and disposal methods .

Orientations Futures

The future directions for research on “N-allyl-8-ethoxy-2-oxo-2H-chromene-3-carboxamide” would likely involve further exploration of its potential biological activities, as well as optimization of its synthesis process. It could also be interesting to study its interactions with various biological targets .

Propriétés

IUPAC Name |

8-ethoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-3-8-16-14(17)11-9-10-6-5-7-12(19-4-2)13(10)20-15(11)18/h3,5-7,9H,1,4,8H2,2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWKTHUFWRYSJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-pyridin-2-yl-N-[2-(tetrahydrofuran-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5435193.png)

![7-(4-cyclopentylpyrimidin-2-yl)-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B5435195.png)

![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-4-methoxyphenol](/img/structure/B5435211.png)

![3-methyl-1-[1-({6-[methyl(pyridin-2-ylmethyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]butan-1-one](/img/structure/B5435215.png)

![5-[(butylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5435226.png)

![3-[5-(2,6-dichlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one](/img/structure/B5435238.png)

![3-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5435239.png)

![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5435247.png)

![3-cyclopentyl-6-[(1,1-dioxidotetrahydro-3-thienyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5435270.png)